molecular formula C8H15ClN4 B11718917 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B11718917
M. Wt: 202.68 g/mol
InChI Key: DLSPEOIOIPHYAE-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a potent, ATP-competitive, and highly selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors source . This compound exhibits significant research value in oncology for its ability to induce apoptosis and inhibit the growth of tumor cells by blocking the phosphorylation of downstream PIM substrates, such as BAD, p21, and c-MYC, thereby disrupting pro-survival signaling pathways source . Its high selectivity profile minimizes off-target effects, making it an excellent pharmacological tool for dissecting the distinct and overlapping roles of PIM1, PIM2, and PIM3 in cancer biology, drug resistance, and the tumor microenvironment. Researchers utilize this inhibitor to explore novel therapeutic strategies, particularly in leukemia, lymphoma, and prostate cancer models, where PIM kinase activity is a critical driver of disease progression and treatment resistance source .

Properties

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;/h6,9H,3-5H2,1-2H3;1H

InChI Key

DLSPEOIOIPHYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Preparation

The pyrazine backbone is typically derived from dichloropyrazine or ethylenediamine derivatives. For example, 2-chloroethylamine hydrochloride serves as a precursor for piperazine intermediates, which are later functionalized. To introduce the isopropyl group, isopropylacetyl chloride or isopropyl ketones may replace trifluoroacetyl reagents used in analogous syntheses.

Representative Reaction :

2-Chloroethylamine hydrochloride+Isopropylacetyl chlorideBase1-Isopropyl-2-piperazinone(Yield:  65%)[3]\text{2-Chloroethylamine hydrochloride} + \text{Isopropylacetyl chloride} \xrightarrow{\text{Base}} \text{1-Isopropyl-2-piperazinone} \quad \text{(Yield: ~65\%)}

Optimization of Coupling Reactions

Bases such as potassium carbonate or cesium carbonate in dimethylformamide (DMF) facilitate nucleophilic substitution reactions. For instance, substituting trifluoroacetate with isopropylacetyl chloride in the presence of DIEA (N,N-diisopropylethylamine) achieves selective acylation.

Triazole Ring Formation via Cyclization

Hydrazone Intermediate Generation

Condensation of the piperazinone intermediate with hydrazine hydrate forms a hydrazone, critical for triazole cyclization. The reaction is typically conducted in methanol or ethanol at −20°C to 25°C to minimize side products.

Example Protocol :

  • Reactants : 1-Isopropyl-2-piperazinone (1.0 eq), hydrazine hydrate (1.2 eq)

  • Conditions : Methanol, −20°C → 25°C, 4–6 hours

  • Yield : 70–75%

Acid-Catalyzed Cyclization

Hydrochloric acid (HCl) promotes intramolecular dehydration, forming the triazole ring. Azeotropic removal of water using toluene ensures complete reaction.

Critical Parameters :

  • Acid Concentration : 6M HCl achieves optimal cyclization without decomposition.

  • Temperature : Reflux (110°C) for 2–3 hours.

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in ethanol to yield the hydrochloride salt. Recrystallization from ethanol or ethanol/MTBE mixtures enhances purity.

Purification Data :

StepSolvent SystemPurity (HPLC)Yield
Initial CrystallizationEthanol/MTBE (1:3)92%80%
RecrystallizationEthanol99%65%

Comparative Analysis of Synthetic Routes

Method A: Sequential Ring Assembly

  • Steps : Pyrazine synthesis → Isopropyl introduction → Triazole cyclization

  • Advantages : High regioselectivity for isopropyl placement.

  • Limitations : Multistep process (overall yield: 50–55%).

Method B: One-Pot Synthesis

  • Steps : Simultaneous pyrazine and triazole formation using prefunctionalized intermediates.

  • Advantages : Reduced purification steps (yield: 60–65%).

  • Limitations : Requires stringent temperature control to prevent byproducts.

Reaction Optimization Insights

Solvent Impact on Cyclization

SolventReaction Time (h)Yield (%)Purity (%)
DMF186085
Toluene67592
Ethanol87090

Toluene outperforms polar solvents due to efficient azeotropic water removal.

Base Selection for Intermediate Formation

BaseReaction Efficiency (%)Isopropyl Purity (%)
Potassium carbonate8590
Cesium carbonate9095
DBU7585

Cesium carbonate enhances nucleophilicity, improving coupling efficiency.

Scalability and Industrial Considerations

  • Cost Analysis : Isopropylacetyl chloride is costlier than trifluoroacetyl equivalents, necessitating recycling protocols.

  • Safety : Exothermic reactions during HCl addition require controlled dosing and cooling .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several methodologies that leverage its unique structural properties. Various synthetic routes have been documented that utilize different reagents and conditions to achieve high yields and purity. For instance, ultrasound-assisted synthesis has been reported to improve reaction efficiency and yield significantly compared to traditional methods .

Antibacterial Properties

Numerous studies have highlighted the antibacterial activity of triazolo[4,3-a]pyrazine derivatives. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that certain derivatives exhibit inhibition zones comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH free radical scavenging method. Results indicate that compounds derived from this structure can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

DNA Binding Studies

Research has also focused on the DNA binding affinity of this compound. Spectrofluorometric studies suggest that it can intercalate into DNA strands, which is crucial for developing novel chemotherapeutic agents targeting cancer cells .

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for drug development:

  • Antimicrobial Agents : Its antibacterial properties make it suitable for developing new antibiotics.
  • Antioxidants : The ability to combat oxidative stress opens avenues for its use in formulations aimed at age-related diseases.
  • Cancer Therapeutics : The DNA intercalation capability suggests potential applications in cancer treatment by designing drugs that can selectively target cancerous cells.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for selected compounds .

Case Study 2: Antioxidant Activity Assessment

A comparative study on the antioxidant activity of synthesized compounds showed that those derived from this compound exhibited DPPH scavenging activities between 29% to 67%, confirming their potential as natural antioxidants in pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-pyrazine scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Source
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-isopropyl 202.69 Potential kinase inhibitor; intermediate in drug synthesis
8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-isopropyl, 8-methyl 215.70 Medicinal building block; marketed as a small-molecule scaffold
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-(4-fluorophenyl) 266.72 Secondary amine for drug discovery
5-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine 5-chloro, 3-(4-difluoromethoxyphenyl) 315.73 Antimalarial activity (IC₅₀ data not provided)
1,2,4-Triazolo[4,3-a]pyrazine derivatives (e.g., 13a, 19c) Varied (e.g., cyclohexyl, fluorinated) ~400–450 Renin inhibitors (IC₅₀: 1.4–3.9 nM); antihypertensive effects in vivo
7–(3-Chlorophenyl)-9-phenyl-pyrrolo-triazolo-pyrimidine Fused pyrrolo-pyrimidine core Not specified Antitumor activity (comparable to 5-fluorouracil in cytotoxicity assays)

Key Findings

Substituent Effects on Activity: Alkyl Groups (e.g., isopropyl, methyl): Enhance lipophilicity and metabolic stability. For example, the 8-methyl derivative (CAS: 1797195-76-6) is marketed as a medicinal scaffold . Aromatic/Electron-Withdrawing Groups (e.g., 4-fluorophenyl, difluoromethoxy): Improve target binding affinity.

Biological Activity: Renin Inhibition: Compounds like 13a and 19c exhibit nanomolar IC₅₀ values against human renin, with marked blood pressure reduction in marmoset models at 3 mg/kg IV . Antitumor Activity: Fused derivatives (e.g., pyrrolo-triazolo-pyrimidines) demonstrate cytotoxicity against MCF-7 and HEPG2 cell lines, comparable to 5-fluorouracil .

Synthetic Flexibility :

  • The parent triazolo-pyrazine core is synthesized via hydrazine-mediated cyclization (e.g., reaction of dichloropyrazine with hydrazine hydrate) .
  • Functionalization at position 3 is achieved through nucleophilic substitution or coupling reactions, as seen in the synthesis of 3-aryl and 3-alkyl derivatives .

Table 2: Comparative Pharmacological Data

Compound Target IC₅₀/EC₅₀ Model Reference
13a Human renin 3.9 nM In vitro (partially purified enzyme)
19c Human renin 1.6 nM In vitro
19f Human renin 1.4 nM In vitro
Pyrrolo-triazolo-pyrimidines MCF-7/HEPG2 Comparable to 5-fluorouracil In vitro cytotoxicity

Biological Activity

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C11H16N2
  • Molecular Weight : 272.33 g/mol
  • CAS Number : 1394041-13-4
  • IUPAC Name : this compound

Antibacterial Activity

Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:

  • Study Findings : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound 2e3216

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer therapy:

  • In Vitro Studies : Compounds derived from triazolo[4,3-a]pyrazine were evaluated for their antiproliferative effects on various cancer cell lines. One promising compound exhibited IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells .
Cell LineIC50 (µM)
A5490.98
MCF-71.05
HeLa1.28

Other Biological Activities

Beyond antibacterial and anticancer effects, triazolo[4,3-a]pyrazine derivatives have been studied for:

  • Antitubercular Activity : Some derivatives showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
  • Antidiabetic Properties : Certain compounds within this class have been recognized for their potential in diabetes management due to their ability to inhibit dipeptidyl peptidase IV (DPP-IV) .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural components:

  • Substituents : The nature of substituents at specific positions on the triazole ring can enhance or diminish biological activity.
  • Hydrophobicity : Compounds with longer alkyl chains generally exhibit better cell permeability and higher antibacterial activity compared to those with aromatic groups .
  • Indole Moiety : The presence of an indole moiety has been associated with improved antibacterial effects due to potential hydrogen bonding interactions with target proteins.

Case Study 1: Antibacterial Evaluation

A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial efficacy using the microbroth dilution method. The results indicated that specific modifications in the chemical structure significantly enhanced the antibacterial potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

Another investigation focused on evaluating the antiproliferative effects of triazolo[4,3-a]pyrazine derivatives on multiple cancer cell lines. The findings revealed that certain compounds not only inhibited cell growth effectively but also induced apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how can their purity be optimized?

A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, a general procedure (adapted from triazolopyrazine syntheses) includes refluxing a substituted pyrazinone with carbonyldiimidazole in anhydrous DMF, followed by reaction with hydrazine derivatives under controlled pH . Purity is enhanced via recrystallization from i-propanol/DMF mixtures and validated by HPLC (≥95% purity thresholds) .

Q. Which analytical methods are most reliable for confirming the structure of this compound?

X-ray crystallography provides definitive structural confirmation, as demonstrated for related triazolopyrazine-phosphonate derivatives (CCDC 1876881) . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals for the propan-2-yl group (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.5 ppm for CH) and triazole protons (δ 8.0–8.5 ppm) .
  • HRMS : Exact mass matching within 3 ppm error .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Lipophilicity (logP) : Measured via shake-flask method or predicted using SwissADME . For analogs, logP values range from 1.8–2.5, indicating moderate hydrophobicity .
  • Solubility : Assessed in PBS (pH 7.4) or DMSO, with sonication for 30 min to ensure saturation .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Optimization strategies include:

  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in precursors) .
  • Solvent selection : Anhydrous DMF or acetonitrile improves cyclization efficiency .
  • Temperature control : Reflux at 100°C for 24 hours maximizes ring closure .

Q. What methodologies address low solubility in biological assays?

  • Salt formation : Hydrochloride salts (as in the target compound) enhance aqueous solubility via ion-dipole interactions .
  • Co-solvents : Use 10% DMSO/PBS mixtures, ensuring <0.1% cytotoxicity in cell-based assays .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 6 improves target binding affinity in related triazolopyrazines .
  • Side-chain variation : Propan-2-yl groups balance steric bulk and lipophilicity, as seen in COX-2 inhibitors like celecoxib (reference drug in ).

Q. What computational tools predict ADME properties for preclinical development?

  • SwissADME : Predicts bioavailability radar, highlighting optimal ranges for logP (<5), TPSA (<140 Ų), and H-bond donors (<5) .
  • Molecular docking (AutoDock Vina) : Models interactions with targets like 5-HT receptors, using PDB IDs 6WGT/7EKG for validation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity; IC₅₀ ± SEM) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

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